molecular formula C16H12F2O2 B14013605 1,4-Bis(4-fluorophenyl)butane-1,4-dione

1,4-Bis(4-fluorophenyl)butane-1,4-dione

Cat. No.: B14013605
M. Wt: 274.26 g/mol
InChI Key: RDHRPRHZEJCLMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Bis(4-fluorophenyl)butane-1,4-dione is an organic compound characterized by the presence of two 4-fluorophenyl groups attached to a butane-1,4-dione backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Bis(4-fluorophenyl)butane-1,4-dione typically involves the reaction of 4-fluorobenzaldehyde with acetone in the presence of a base, followed by oxidation. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 1,4-Bis(4-fluorophenyl)butane-1,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

1,4-Bis(4-fluorophenyl)butane-1,4-dione has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a pharmacophore in drug design.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1,4-Bis(4-fluorophenyl)butane-1,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

  • 1,4-Bis(3-fluorophenyl)butane-1,4-dione
  • 4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dione
  • 1,4-Bis(acryloyloxy)butane

Comparison: 1,4-Bis(4-fluorophenyl)butane-1,4-dione is unique due to the specific positioning of the fluorophenyl groups, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for specific applications .

Properties

Molecular Formula

C16H12F2O2

Molecular Weight

274.26 g/mol

IUPAC Name

1,4-bis(4-fluorophenyl)butane-1,4-dione

InChI

InChI=1S/C16H12F2O2/c17-13-5-1-11(2-6-13)15(19)9-10-16(20)12-3-7-14(18)8-4-12/h1-8H,9-10H2

InChI Key

RDHRPRHZEJCLMG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)CCC(=O)C2=CC=C(C=C2)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.